4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde
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Overview
Description
4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde: is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a chloro group at the 4-position and a methoxyphenylmethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction would involve 4-chlorobenzaldehyde and 4-methoxyphenylboronic acid under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between similar molecules and biological targets .
Medicine: While not a drug itself, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. Its derivatives may exhibit various pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing various transformations such as oxidation, reduction, and substitution. The chloro and methoxyphenylmethoxy groups influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
- 4-Chloro-3-methoxybenzaldehyde
- 4-Chloro-3-methylbenzaldehyde
- 4-Chloro-3-hydroxybenzaldehyde
Comparison: 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both a chloro group and a methoxyphenylmethoxy group. This combination of substituents provides distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its simpler analogs .
Properties
IUPAC Name |
4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-8-12(9-17)4-7-14(15)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSHFACJTJOJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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